Product packaging for Methyl 4-iodosalicylate(Cat. No.:CAS No. 18179-39-0)

Methyl 4-iodosalicylate

Cat. No.: B103245
CAS No.: 18179-39-0
M. Wt: 278.04 g/mol
InChI Key: WUFUURSWOJROKY-UHFFFAOYSA-N
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Description

Contextualizing Methyl 4-iodosalicylate within Salicylate (B1505791) Chemistry Research

This compound, with the chemical formula C₈H₇IO₃, is a halogenated derivative of methyl salicylate. nih.govscbt.com Salicylates, including the parent compound salicylic (B10762653) acid and its various esters, are a class of compounds extensively studied for their significant biological activities. nih.govresearchgate.net Derivatives of methyl salicylate, in particular, have demonstrated anti-inflammatory and anti-fungal properties, among others. nih.gov

The introduction of an iodine atom at the 4-position of the methyl salicylate backbone marks a significant point of interest for chemical research. This modification provides a reactive site on the aromatic ring, making this compound a valuable intermediate in organic synthesis. nih.gov The presence of the iodine atom facilitates the formation of new carbon-carbon bonds, allowing for the integration of the methyl salicylate moiety into more complex organic molecules. nih.gov This is achieved through various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and McClure protocols, which are fundamental methodologies in modern synthetic chemistry. nih.gov The iodine atom is also recognized for its ability to form specific intermolecular interactions known as supramolecular synthons, which is a useful characteristic for crystal engineering. nih.gov

Historical Overview of Research Advancements Pertaining to Halogenated Salicylates

The study of salicylates has a long history, originating with the use of willow bark extracts for treating fever and pain in the 18th century. nih.govnih.gov The active component, salicin, was first isolated in the 1820s, and salicylic acid was subsequently synthesized in the 1850s. nih.govnih.gov The landmark synthesis of acetylsalicylic acid in 1897 by Hoffmann at Bayer led to the commercialization of aspirin (B1665792) and solidified the importance of salicylates in medicine. nih.govnih.gov

In the decades that followed, research expanded to explore how modifications to the basic salicylate structure could alter its chemical and biological properties. Before 2010, much of the research focused on the synthesis and the physical and chemical properties of these new derivatives. researchgate.net The introduction of halogen atoms onto the salicylate ring, creating halogenated salicylates, represented a significant advancement. Halogenation became a key strategy for researchers to modulate the electronic properties of the molecule and to introduce a reactive handle for further chemical transformations. researchgate.net

Research into halogenated salicylates has revealed that the position and type of halogen can significantly influence the compound's activity. For instance, studies on various substituted salicylates found that chlorination or fluorination at the 3- and/or 5-positions could enhance their ability to induce systemic acquired resistance in plants, a key defense mechanism against pathogens. nih.gov In contrast, substitutions at the 4-position were generally found to reduce or eliminate this particular effect. nih.gov This highlights the nuanced structure-activity relationships within the halogenated salicylate family and underscores the importance of targeted synthesis to explore the potential of compounds like this compound in various research fields.

Chemical Data for this compound

PropertyValue
IUPAC Name methyl 2-hydroxy-4-iodobenzoate nih.gov
CAS Number 18179-39-0 scbt.comsigmaaldrich.comcalpaclab.com
Molecular Formula C₈H₇IO₃ scbt.comnih.gov
Molecular Weight 278.04 g/mol scbt.comnih.govsigmaaldrich.com
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 69-73 °C sigmaaldrich.comsigmaaldrich.com
InChI Key WUFUURSWOJROKY-UHFFFAOYSA-N nih.govsigmaaldrich.com
SMILES COC(=O)C1=C(C=C(C=C1)I)O nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO3 B103245 Methyl 4-iodosalicylate CAS No. 18179-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFUURSWOJROKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464143
Record name Methyl 4-iodosalicylate
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URL https://comptox.epa.gov/dashboard/DTXSID00464143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18179-39-0
Record name Methyl 2-hydroxy-4-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18179-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-4-iodo-, methyl ester
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Synthetic Methodologies and Advanced Chemical Transformations of Methyl 4 Iodosalicylate

Established Synthetic Pathways for Methyl 4-iodosalicylate

The synthesis of this compound can be achieved through two primary methodologies: the direct iodination of methyl salicylate (B1505791) or the esterification of 4-iodosalicylic acid.

Iodination Protocols of Methyl Salicylate

The introduction of an iodine atom onto the methyl salicylate backbone is a common strategy for synthesizing this compound. Various iodinating reagents and conditions can be employed for this electrophilic aromatic substitution. One reported method involves the use of iodine monochloride in glacial acetic acid. oup.com

Another approach utilizes iodine and silver trifluoromethanesulfonate (B1224126) in dichloromethane. This system allows for the iodination of methyl salicylate to proceed efficiently. The reaction is typically carried out at room temperature, and the desired product can be obtained in good yield after purification.

A summary of a representative iodination protocol is presented below:

Reagents Solvent Conditions Yield
Iodine, Silver trifluoromethanesulfonateDichloromethaneRoom Temperature, 24h75%

Direct Esterification Procedures of 4-Iodosalicylic Acid

An alternative and straightforward route to this compound is the direct esterification of 4-iodosalicylic acid. sigmaaldrich.com This classic reaction typically involves heating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or by using reagents like trimethylsilyl (B98337) chloride (TMSCl). csic.es The equilibrium of the reaction is driven towards the product side by using an excess of methanol or by removing the water formed during the reaction.

A typical esterification procedure is outlined in the following table:

Reactant Reagent Solvent Conditions
4-Iodosalicylic acidTrimethylsilyl chloride (TMSCl)Methanol110 ºC, 24h

Functionalization Strategies Leveraging the Iodine Atom of this compound

The presence of the iodine atom on the aromatic ring of this compound is the key to its synthetic utility, enabling a range of carbon-carbon bond-forming reactions. nih.govresearchgate.net This section will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Stille coupling.

Carbon-Carbon Bond Forming Reactions Utilizing the C-I Bond

The carbon-iodine bond in this compound is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.net In the context of this compound, the C-I bond serves as the electrophilic partner. This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents. organic-chemistry.org

A general scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

A variety of boronic acids or their corresponding esters can be coupled with this compound to introduce diverse aryl or vinyl substituents at the 4-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands like XPhos or SPhos. csic.esrsc.org A range of bases, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are used to facilitate the transmetalation step. csic.esugr.es

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving arylboronic acids:

Boronic Acid Catalyst Ligand Base Solvent Temperature
Arylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/Water80 °C
3-Methoxy-4-methoxycarbonylphenylboronic acidPd(OAc)₂PPh₃K₂CO₃DMF/Water-

The Stille coupling reaction provides another powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed reaction of an organohalide with an organotin compound (organostannane). nih.govresearchgate.netwikipedia.org Similar to the Suzuki-Miyaura coupling, the C-I bond of this compound readily participates in the Stille reaction. A key advantage of the Stille coupling is the stability and, in many cases, commercial availability of the organostannane reagents. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

The general transformation in a Stille coupling with this compound can be represented as follows:

Scheme 2: General Stille coupling reaction of this compound.

The reaction is tolerant of a wide array of functional groups on both coupling partners and is stereospecific. researchgate.net The choice of the palladium catalyst and ligands is critical for the success of the reaction. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. nih.gov

The table below provides an example of conditions used for Stille coupling reactions:

Organostannane Catalyst Solvent
Trimethyl(phenyl)stannanePd(PPh₃)₄DMSO
McClure Protocols for Aryl Halide Functionalization

Detailed protocols specifically attributed to McClure for the functionalization of this compound are not extensively documented in the surveyed literature. However, the principles of aryl halide functionalization are well-established and can be applied to this substrate. These reactions typically involve transition metal-catalyzed cross-coupling reactions, where the iodine atom is substituted with various functional groups. For instance, in the synthesis of rhodanine (B49660) derivatives, this compound undergoes a Suzuki reaction with 5-formyl-2-furanylboronic acid to yield methyl 4-(5-formylfuran-2-yl)-2-hydroxybenzoate. tandfonline.com This transformation exemplifies a common strategy for aryl halide functionalization, forming a new carbon-carbon bond.

Palladium/Norbornene-Catalyzed Ortho-Trifunctionalization

A novel palladium/norbornene-catalyzed trifunctionalization reaction has been developed for ortho-unsubstituted iodoarenes, a category that includes this compound. nih.gov This methodology allows for the introduction of two different acyl groups at the ortho C-H positions and the replacement of the ipso-iodide with an alkenyl or aryl group. nih.gov The reaction utilizes alkyl/aryl mixed anhydrides as dual acylation reagents. nih.gov Mechanistic studies indicate that the alkyl-acyl portion of the anhydride (B1165640) is used for the initial C-H alkyl-acylation. The aryl carboxylate anion released in this step is then activated by 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) to facilitate the second C-H acylation. nih.gov The sequence is concluded with either an intermolecular Heck reaction or an intramolecular arylation, resulting in a trifunctionalized arene. nih.gov This powerful technique offers a pathway to complex, selectively substituted aromatic compounds from simple iodoarenes.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a transformation for which this compound is a suitable substrate. wikipedia.org This palladium- and copper-cocatalyzed reaction is valued for its mild reaction conditions, often proceeding at room temperature in aqueous media with a mild base. wikipedia.org These characteristics have led to its extensive use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

In a specific application, a Sonogashira cross-coupling reaction was employed in the synthesis of substrates for a one-pot sequential Cope/Rauhut-Currier reaction. nih.gov Starting with a 5-iodosalicylate derivative, this reaction efficiently appended a three-carbon chain. nih.gov The use of a tetrahydropyranyl (THP) ether-protected propargylic coupling partner was found to be most effective, as it prevented polymerization side reactions. nih.gov The reaction conditions for Sonogashira couplings can be optimized, with various palladium catalysts, copper co-catalysts, bases, and solvents being explored to enhance efficiency and yield. organic-chemistry.orgnih.gov For instance, studies have investigated the use of N-hydroxyethylpyrrolidone (HEP) as a greener solvent alternative to DMF. nih.gov

Reactant 1Reactant 2Catalyst SystemBaseSolventProductReference
This compoundTerminal AlkynePd catalyst, Cu(I) cocatalystAmine BaseVariousAlkynyl-substituted salicylate wikipedia.orgorganic-chemistry.org
5-Iodosalicylate derivativeTHP-protected propargylic alcoholNot specifiedNot specifiedNot specifiedAlkyne-appended salicylate nih.gov
Aryl HalidePhenylacetylene (B144264)Co nanoparticles on magnetic chitosanNot specifiedPolyethylene glycolDi-substituted alkyne rsc.org
4-IodoanisolePhenylacetyleneMOF-253·Pd(OAc)2, MOF-253·CuIK2CO3DMSO1-methoxy-4-(2-phenylethynyl)benzene arabjchem.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound primarily target the displacement of the iodide atom. While direct nucleophilic aromatic substitution on an unactivated aryl iodide is generally difficult, certain methodologies can facilitate this transformation. For instance, organotin reagents like triphenyltin (B1233371) hydride (TPTH) have been shown to mediate nucleophilic substitution on 2-iodobenzoates in water in the presence of a radical trap. scispace.com This method has been successfully applied to reactions with carbon nucleophiles such as ethyl acetoacetate. scispace.com

Another example involves the reaction of this compound with sodium hydroxide-d1 and zinc, which results in the reduction of the iodine and hydrolysis of the ester, yielding salicylic (B10762653) acid-4-d. cdnsciencepub.com This demonstrates a reductive cleavage of the carbon-iodine bond, which can be considered a type of substitution where iodide is replaced by a deuterium (B1214612) atom.

Oxidative Coupling Reactions

While specific examples of oxidative coupling reactions directly involving this compound are not prominent in the provided search results, the synthesis of biphenyl (B1667301) derivatives from aryl halides is a well-known transformation that can be considered an oxidative coupling process. One study describes the synthesis of a diethoxy ester (dimethyl 3,3'-diethoxybiphenyl-4,4'-dicarboxylate) from this compound. uio.no Although the direct coupling of this compound is not detailed, the synthesis involves the formation of a biphenyl structure, which is conceptually related to oxidative coupling. uio.no

Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and versatile method for preparing ethers through the reaction of an alkoxide with an alkyl halide. byjus.commasterorganicchemistry.com In the context of this compound, this reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether. youtube.com

Optimization of Reaction Conditions (e.g., Base and Solvent Selection)

The efficiency of the Williamson ether synthesis can be significantly influenced by the choice of base, solvent, and other reaction parameters. francis-press.com Strong bases are required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. youtube.com Common bases include sodium hydroxide (B78521) and potassium hydroxide. byjus.comyoutube.com

The choice of solvent is also critical. Solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often used. byjus.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. youtube.comutahtech.edu The use of a phase-transfer catalyst allows for the transfer of the phenoxide ion into the organic phase where it can react with the alkyl halide. youtube.com

Reaction temperature and time are also important parameters to optimize. Williamson ether syntheses are typically run at temperatures ranging from 50-100 °C for 1-8 hours. byjus.com Microwave-assisted Williamson ether synthesis has been shown to significantly reduce reaction times and improve yields in some cases. sacredheart.edu

ParameterConditionRationaleReference
Base Strong base (e.g., NaOH, KOH)Deprotonates the phenolic hydroxyl to form a potent nucleophile. byjus.comyoutube.comyoutube.com
Solvent Acetonitrile, DMFProvides a suitable medium for the reaction. byjus.com
Catalyst Phase-transfer catalyst (e.g., TBAB)Facilitates the reaction between aqueous and organic phases. youtube.comutahtech.edu
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed. byjus.com
Technology Microwave irradiationCan reduce reaction time and improve yield. sacredheart.edu

Derivatization of this compound for Diverse Molecular Scaffolds

This compound serves as a versatile starting material and intermediate in the synthesis of a variety of complex organic structures. Its functional groups—the methyl ester, the hydroxyl group, and the iodine atom—provide multiple reaction sites for elaboration, enabling its incorporation into specifically labeled compounds, intricate molecular frameworks, and bioactive derivatives.

Synthesis of Specifically Deuterium-Labeled Salicylates

The iodine atom at the 4-position of this compound provides a strategic site for introducing a deuterium label onto the aromatic ring. A notable method involves the reaction of this compound with zinc dust in the presence of deuterated sodium hydroxide (NaOH-d1) and deuterium oxide (D₂O). cdnsciencepub.com This process facilitates the reductive removal of the iodine atom and its replacement with a deuterium atom. cdnsciencepub.com

However, the reaction conditions concurrently cause the hydrolysis of the methyl ester group. cdnsciencepub.com Consequently, the direct product of this reaction is not methyl salicylate-4-d, but rather salicylic acid-4-d. This deuterated acid can then be readily re-esterified to yield the desired methyl salicylate-4-d. cdnsciencepub.com This two-step sequence is an effective route for specifically placing a deuterium atom at the 4-position of the salicylate ring system. cdnsciencepub.com

Table 1: Synthesis of Methyl Salicylate-4-d from this compound

Step Reactants Reagents Product Purpose
1 This compound Zinc dust, 40% Sodium hydroxide-d1, Deuterium oxide (D₂O) Salicylic acid-4-d Reductive deuteration and hydrolysis. cdnsciencepub.com

Incorporation into Complex Organic Molecules

The utility of this compound extends to its use as a precursor for building more complex molecular architectures. The deuterated methyl salicylate-4-d, synthesized as described previously, serves as a key intermediate in the construction of specifically labeled dinitroaniline derivatives. cdnsciencepub.com

The synthesis begins with the nitration of methyl salicylate-4-d, followed by a series of transformations to introduce the final functional groups. This pathway demonstrates how the initial iodo-substituent on the starting salicylate can be leveraged to introduce a specific label, which is then carried through a multi-step synthesis to be incorporated into a more complex final product like AT-methyl 2-carbomethoxy-4,6-dinitroaniline. cdnsciencepub.com

Table 2: Synthetic Route to a Dinitroaniline Derivative from Methyl Salicylate-4-d

Starting Material Intermediate/Product Transformation
Methyl salicylate-4-d Methyl 3,5-dinitrosalicylate-4-d Dinitration. cdnsciencepub.com
Methyl 3,5-dinitrosalicylate-4-d 2-Carbomethoxy-4,6-dinitrophenol-3-d Not specified in detail.

Preparation of Hydrazide-Hydrazone Derivatives from 4-Iodosalicylic Acid

While the previous sections focused on the methyl ester, the parent compound, 4-iodosalicylic acid, is a crucial starting point for synthesizing hydrazide-hydrazone derivatives, a class of compounds noted for their biological activities. nih.gov The synthesis is a two-step process. First, 4-iodosalicylic acid is converted into its corresponding hydrazide, 4-iodo-2-hydroxybenzohydrazide. This is typically achieved by reacting the acid's methyl ester (this compound) with hydrazine (B178648) hydrate. researchgate.netuobasrah.edu.iq

In the second step, the newly formed 4-iodosalicylic acid hydrazide undergoes a condensation reaction with a variety of substituted aromatic or heteroaromatic aldehydes. nih.gov This reaction yields the final hydrazide-hydrazone derivatives. nih.gov The structure of the resulting molecule can be systematically varied by changing the aldehyde used in the condensation step, allowing for the creation of a library of related compounds. nih.govresearchgate.net

Table 3: Synthesis of 4-Iodosalicylic Acid Hydrazide-Hydrazones

Step Description Reactants Product
1 Hydrazinolysis This compound, Hydrazine hydrate 4-Iodosalicylic acid hydrazide. uobasrah.edu.iq

This synthetic strategy has been successfully employed to create a series of novel hydrazide-hydrazones of 4-iodosalicylic acid for further study. nih.govconsensus.app

Mechanistic Studies of Reactions Involving Methyl 4 Iodosalicylate

Exploration of Reaction Kinetics in Synthetic Pathways

The kinetics of synthetic pathways involving methyl 4-iodosalicylate are crucial for optimizing reaction conditions to achieve high yields and purity. Studies have focused on its formation and subsequent transformations, revealing key parameters that govern reaction rates and efficiency.

One of the primary synthetic routes to this compound is the direct iodination of methyl salicylate (B1505791). The reaction kinetics are sensitive to the choice of iodinating agent and solvent. For instance, the use of iodine monochloride (ICl) in acetic acid is a common method, affording yields in the range of 72–85%. Controlling the reaction temperature is critical; temperatures between 40–60°C are typically employed to prevent over-iodination and the formation of undesired byproducts.

Another synthetic approach involves a ruthenium-mediated photoredox iodination of salicylic (B10762653) acid, which proceeds to the iodo-acid before esterification. The kinetics of this C-H iodination are dependent on factors such as the photocatalyst, a terminal reductant, a base, and the light source. A study utilizing Ru(bpy)₃²⁺ as the photocatalyst under blue LED irradiation demonstrated the formation of 4-iodosalicylic acid, a direct precursor to its methyl ester. The reaction's efficiency is influenced by the precise control of irradiation time to minimize side reactions like decarboxylation.

In subsequent reactions, such as the Sonogashira coupling, kinetics are influenced by temperature, solvent, and the nature of the catalyst. For the related methyl 5-iodosalicylate, it was observed that the reaction with phenylacetylene (B144264) proceeded relatively slowly, highlighting the electronic effects of the substituents on the aryl iodide's reactivity. arabjchem.org Optimization studies for similar cross-coupling reactions have shown that solvent choice significantly impacts reaction rates, with polar aprotic solvents like DMSO often facilitating faster reactions compared to others like DMF or acetonitrile (B52724). arabjchem.org Temperature is another critical kinetic parameter; for a Sonogashira coupling, a temperature of 70°C was found to be optimal, with lower temperatures leading to a dramatic decrease in yield and higher temperatures not providing a significant improvement. arabjchem.org

The following table summarizes kinetic parameters from a study on a related Sonogashira coupling reaction, illustrating the influence of various factors.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd (0.072), Cu (0.794)DMSO801285
2Pd (0.036), Cu (0.397)DMSO801289
3Pd (0.018), Cu (0.199)DMSO801275
4Pd (0.036), Cu (0.397)DMF801278
5Pd (0.036), Cu (0.397)CH₃CN801265
6Pd (0.036), Cu (0.397)DMSO701298
7Pd (0.036), Cu (0.397)DMSO601245
This table is adapted from a study on a related iodo-benzoate derivative to illustrate typical kinetic optimization parameters in cross-coupling reactions. arabjchem.org

Elucidation of Catalytic Mechanisms in Cross-Coupling and C-H Functionalization

This compound is a key substrate for various palladium- and copper-catalyzed cross-coupling reactions, which proceed through well-defined catalytic cycles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form biaryl compounds. This compound can be coupled with arylboronic acids or their esters. uio.notandfonline.com The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

A variation of this reaction involves the in situ formation of a boronic ester from bis(pinacolato)diboron, which then couples with the aryl halide. uio.no The phenolic hydroxyl group can interfere with the catalytic cycle, and protection, for instance by acetylation, is sometimes necessary to prevent side reactions and obtain the desired product. uio.no

Copper-Catalyzed Amination: The Ullmann condensation or related copper-catalyzed aminations are used to form C-N bonds. In one study, this compound was reacted with 2-diethylaminoethylamine in the presence of a copper(I) iodide (CuI) catalyst and cesium carbonate (Cs₂CO₃) as the base. nih.gov The mechanism is thought to involve the coordination of the amine and the aryl halide to the copper center, followed by reductive elimination to form the N-arylated product. The use of a ligand, such as 2-acetylcyclohexanone, can facilitate the catalytic process. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is an alternative for C-N bond formation. While not directly reported for this compound in the provided context, the related Buchwald-Hartwig cross-coupling of aryl triflates demonstrates the general mechanism involving a Pd(0)/Pd(II) cycle similar to the Suzuki reaction, but with an amide or amine coordinating to the palladium center during the cycle. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. The catalytic system typically employs a palladium catalyst and a copper(I) co-catalyst. arabjchem.orgacs.org The mechanism is believed to involve two interconnected cycles:

Palladium Cycle: Similar to the Suzuki reaction, it starts with oxidative addition of the Pd(0) catalyst to the this compound.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the palladium center yields the coupled product and regenerates the Pd(0) catalyst.

The table below summarizes catalyst systems used in various cross-coupling reactions with this compound and related compounds.

Reaction TypeSubstrateCatalyst SystemBaseSolventProduct TypeRef
Suzuki CouplingThis compoundPd(PPh₃)₂Cl₂Na₂CO₃DMF/EtOHBiaryl tandfonline.com
Suzuki-MiyauraAcetylated this compoundPd catalyst, B₂pin₂--Symmetric Biaryl uio.no
Copper-Catalyzed AminationThis compoundCuI, 2-acetylcyclohexanoneCs₂CO₃DMFN-Aryl Amine nih.gov
Sonogashira Coupling4-Iodosalicylic acid derivativePd catalyst, CuI--Diaryl Alkyne acs.org

Structural Elucidation and Supramolecular Chemistry of Methyl 4 Iodosalicylate

Advanced Crystallographic Analysis

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in revealing the precise three-dimensional structure of methyl 4-iodosalicylate. nih.goviucr.org These studies provide a foundational understanding of the electronic and steric factors that influence its crystal packing and interaction motifs.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis performed at a low temperature of 90 K has provided high-resolution structural data for this compound. nih.goviucr.org These studies have unequivocally established its molecular connectivity and conformational preferences in the solid state. The resulting data facilitate a detailed examination of bond lengths, bond angles, and torsion angles, offering insights into the electronic distribution within the molecule. The non-hydrogen atoms of the molecule are nearly coplanar, with no atom deviating more than 0.132 Å from the mean molecular plane. nih.govchemicalbook.com

Analysis of Intermolecular Hydrogen Bonding Networks

In the crystalline state, this compound molecules engage in intermolecular hydrogen bonding. researchgate.netnih.govresearchgate.net Specifically, the hydroxyl group of one molecule interacts with the carbonyl oxygen atom of the methyl ester group of an adjacent molecule. nih.govchemicalbook.com This interaction leads to the formation of a centrosymmetric dimeric pair. nih.goviucr.org The hydrogen bond distance for this intermolecular interaction (H···O) has been determined to be 2.53(4) Å. iucr.orgchemicalbook.com

Examination of Intramolecular Interactions

Beyond the intermolecular forces, a significant intramolecular hydrogen bond is observed within the this compound molecule. researchgate.netnih.govresearchgate.net This interaction occurs between the hydrogen of the hydroxyl group (O3-H3) and the oxygen of the ester carbonyl group (O2). iucr.orgchemicalbook.com The measured distance for this intramolecular hydrogen bond (H···O) is 2.05(4) Å. iucr.orgchemicalbook.com This internal hydrogen bond contributes to the planarity and conformational rigidity of the molecule.

Crystal Packing and Layered Structures

The interplay of intermolecular hydrogen bonds and other weaker interactions results in a layered crystal structure for this compound. researchgate.netnih.govresearchgate.net The aforementioned hydrogen-bonded centrosymmetric dimers act as fundamental building blocks. nih.govchemicalbook.com These dimers then arrange into offset parallel sheets. nih.govchemicalbook.com The primary short contacts between these stacked sheets are identified as C5⋯C8 [3.326 (3) Å] and O3⋯H1C (2.51 Å) interactions. iucr.orgchemicalbook.com

Analysis of Crystal Symmetry and Asymmetric Unit

Crystallographic data reveals that at 90 K, this compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.netchemicalbook.com The asymmetric unit of the crystal contains a single molecule of this compound. nih.goviucr.orgchemicalbook.com This indicates that all molecules within the crystal are related by the symmetry operations of the P2₁/c space group.

Supramolecular Synthons Formation via Iodine Atom Interactions

The presence of an iodine atom on the aromatic ring introduces the potential for halogen bonding, a highly directional non-covalent interaction. researchgate.netnih.gov In the context of this compound, the iodine atom can act as a halogen bond donor, participating in the formation of supramolecular synthons. researchgate.netnih.gov These synthons are reliable and predictable interaction patterns that can be utilized in the rational design of crystal structures, a field known as crystal engineering. researchgate.netnih.gov The ability of the iodine atom to form these specific interactions enhances the toolkit for constructing complex, multi-component assemblies with desired structural motifs. researchgate.net

Interactive Data Tables

Crystallographic Data for this compound

ParameterValue
Chemical Formula C₈H₇IO₃
Crystal System Monoclinic
Space Group P2₁/c
Temperature 90 K
Molecules per Asymmetric Unit (Z') 1

This data is based on single-crystal X-ray diffraction studies. nih.govresearchgate.netchemicalbook.com

Hydrogen Bond Geometry (Å, °)

Donor-H···AcceptorD-HH···AD···AD-H···A
Intramolecular
O3—H3···O20.70(4)2.05(4)2.670(3)149(4)
Intermolecular
O3—H3···O2ⁱ0.70(4)2.53(4)3.087(2)139(4)

Symmetry code: (i) -x+2, -y+1, -z+2. iucr.org

Implications for Crystal Engineering

The specific structural features of this compound have significant implications for the field of crystal engineering, which focuses on designing and synthesizing crystalline solids with desired properties. nih.govsoton.ac.uk The iodine atom at the 4-position is not merely a passive substituent; it is a powerful tool for constructing larger molecular architectures. nih.govresearchgate.net It can participate in the formation of predictable intermolecular interactions known as supramolecular synthons, particularly halogen bonds, which are valuable in guiding the assembly of molecules in the solid state. nih.gov

Furthermore, the presence of the iodine atom on the aromatic ring makes this compound a useful building block in synthetic organic chemistry for creating larger, more complex molecules. nih.govresearchgate.net It is readily employed in well-established carbon-carbon bond-forming reactions such as Suzuki-Miyaura and Stille couplings. nih.govresearchgate.netresearchgate.net These methodologies leverage the reactive C-I bond to incorporate the methyl salicylate (B1505791) unit into larger, custom-designed molecular frameworks. researchgate.netresearchgate.net The combination of robust and predictable hydrogen-bonded dimer formation with the synthetic versatility offered by the iodine atom makes this compound a valuable component for a retrosynthetic approach in crystal engineering. nih.govsoton.ac.uk

Conformational Analysis of this compound Derivatives

The conformational analysis of derivatives of this compound is intrinsically linked to the structural characteristics of the parent molecule. This compound itself exhibits a high degree of planarity due to the conjugated π-system of the benzene (B151609) ring and the strong intramolecular hydrogen bond between the hydroxyl and ester carbonyl groups. nih.gov This inherent rigidity means that the salicylate core acts as a flat, predictable unit when incorporated into larger structures.

Studies on families of substituted salicylic (B10762653) acids show that changes in substituents on the ring directly influence the resulting supramolecular synthons and crystal packing. soton.ac.uk While the core salicylate structure remains relatively consistent, the nature and position of functional groups dictate the intermolecular interactions. For derivatives of this compound, the key conformational considerations revolve around the interplay of the functional groups.

Functional GroupInfluence on Conformation of Derivatives
Hydroxyl (-OH)Forms strong intra- and intermolecular hydrogen bonds, promoting planarity and directing the formation of specific synthons like dimers. nih.goviucr.org
Methyl Ester (-COOCH3)Acts as a hydrogen bond acceptor, locking the hydroxyl group via an intramolecular S(6) ring motif and participating in intermolecular dimer formation. nih.gov
Iodine (-I)Enables synthetic elaboration via cross-coupling reactions and can direct crystal packing through halogen bonding, influencing the orientation of neighboring molecules. nih.govresearchgate.net
Aromatic RingProvides a rigid, planar core structure that serves as a scaffold for functional groups and influences stacking interactions (π-π interactions) in the crystal lattice. nih.gov

Biological Activity and Medicinal Chemistry Research Involving Methyl 4 Iodosalicylate

Investigation of Anti-inflammatory Potential of Related Salicylate (B1505791) Derivatives

The anti-inflammatory properties of salicylates are well-documented, with aspirin (B1665792) (acetylsalicylic acid) being the most recognized member of this class. unair.ac.id While methyl 4-iodosalicylate itself has been investigated in preliminary anti-inflammatory studies, much of the foundational knowledge comes from research into the broader family of salicylate derivatives. researchgate.net These compounds are known to exert their effects through multiple mechanisms, primarily centered on the cyclooxygenase (COX) pathway.

The primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). researchgate.net Salicylates, however, present a complex case. While acetylated salicylates like aspirin irreversibly inhibit COX-1 and COX-2, nonacetylated salicylates are considered much less potent inhibitors of these enzymes in vitro. unair.ac.idresearchgate.net

Despite this, they demonstrate comparable efficacy in in vivo inflammation models. unair.ac.id The pharmacological action of salicylate cannot be fully explained by the direct inhibition of COX activity. pnas.org Some research suggests that the anti-inflammatory potential is retained in analogues, like salicylate itself, that cannot alkylate the prostaglandin-H synthase. unair.ac.id Furthermore, studies on RAW 264.7 macrophages have shown that while sodium salicylate showed no significant inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) synthesis, its metabolite, gentisic acid, did suppress LPS-induced PGE2 production. researchgate.netnih.gov This indicates that metabolites of salicylic (B10762653) acid may contribute to its pharmacological action by inhibiting COX-2. nih.gov Other research has revealed that sodium salicylate and aspirin can inhibit COX-2 expression at the transcriptional level, providing an alternative mechanism for their anti-inflammatory effects beyond direct enzyme inhibition. pnas.orgahajournals.org

Prostaglandins are key mediators of inflammation, and their synthesis is a major target for anti-inflammatory drugs. The COX enzymes catalyze the first step in the conversion of arachidonic acid to prostaglandins. researchgate.net By inhibiting COX, salicylates effectively modulate the synthesis of these pro-inflammatory molecules.

Specifically, research has focused on the suppression of prostaglandin E2 (PGE2), a principal mediator of inflammation. In murine macrophages, aspirin was shown to suppress lipopolysaccharide (LPS)-induced COX-2-dependent synthesis of PGE2. researchgate.netnih.gov While salicylic acid itself is a poor COX inhibitor, its metabolites have been found to significantly suppress this process. nih.gov For instance, gentisic acid (2,5-dihydroxybenzoic acid) and salicyl-coenzyme A, an intermediate in the formation of salicyluric acid, were effective at inhibiting LPS-induced PGE2 production. nih.gov This suggests that certain metabolites of salicylic acid contribute to its pharmacological effects by inhibiting COX-2-dependent PGE2 formation at inflammatory sites. nih.gov Studies have also shown that E-series prostaglandins can modulate motility in murine fibrosarcoma cells, and treatment with COX inhibitors like indomethacin (B1671933) or ibuprofen (B1674241) reduced prostaglandin levels by over 95%. nih.gov

Antimicrobial Activity Studies of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing promise against a range of pathogens. researchgate.netconsensus.app A significant body of research has focused on hydrazide-hydrazone derivatives of 4-iodosalicylic acid, which have demonstrated notable activity against both bacteria and fungi. researchgate.netresearchgate.netinovatus.es

Derivatives of 4-iodosalicylic acid have shown significant potential as antibacterial agents, particularly against Gram-positive bacteria. researchgate.net Hydrazide-hydrazones synthesized from the hydrazide of 4-iodosalicylic acid and various aromatic aldehydes have been a particular focus. researchgate.netconsensus.app

Screening results have revealed that some of these novel compounds exhibit beneficial antimicrobial effects, even against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300. researchgate.netnih.gov In several instances, the antibacterial activity of the synthesized acylhydrazones was comparable or superior to commercially available reference antibiotics. researchgate.netnih.gov For example, certain hydrazide-hydrazones showed very strong bactericidal effects against some cocci and bacilli, with Minimum Inhibitory Concentration (MIC) values in the range of 7.81–15.62 µg/mL. researchgate.net Other related studies on iodobenzoic acid hydrazones also reported very strong activity against Gram-positive bacteria, with MICs as low as 1.95–7.81 µg/mL. mdpi.com Some isolated compounds from Ruta chalepensis, which include coumarins and isoquinoline (B145761) alkaloids, have also exhibited anti-MRSA activity against clinical isolates. mdpi.com

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Hydrazide-hydrazones of 4-iodosalicylic acidGram-positive cocci and bacilli7.81–15.62 researchgate.net
Hydrazide-hydrazones of 4-iodosalicylic acidMethicillin-resistant Staphylococcus aureus (MRSA)Beneficial effect noted researchgate.netnih.gov
Iodobenzoic acid hydrazonesGram-positive bacteria1.95–7.81 mdpi.com

In addition to antibacterial effects, derivatives of 4-iodosalicylic acid have been evaluated for their antifungal properties. The hydrazide-hydrazone derivatives have shown interesting activity against fungi, particularly from the Candida species. researchgate.netconsensus.app

Bioactivity screening has confirmed that these compounds possess activity against reference strains of Candida spp. researchgate.netresearchgate.net Studies on related iodobenzoic acid hydrazones also demonstrated antifungal activity. One of the most active compounds showed good efficacy against all reference Candida spp. with MICs of 31.25–62.5 µg/mL and strong activity against C. albicans ATCC 10231 with an MIC of 15.62 µg/mL. mdpi.com This suggests a broad-spectrum potential for these iodinated compounds, extending to clinically relevant fungal pathogens. mdpi.comguidechem.com

Compound TypeFungal StrainActivity (MIC in µg/mL)Reference
Hydrazide-hydrazones of 4-iodosalicylic acidCandida spp.Activity noted researchgate.netconsensus.app
Iodobenzoic acid hydrazone derivative (Compound 27)Candida spp. (general)31.25–62.5 mdpi.com
Iodobenzoic acid hydrazone derivative (Compound 27)Candida albicans ATCC 1023115.62 mdpi.com

The substitution of a halogen atom on the aromatic ring of salicylic acid is known to enhance both potency and toxicity. pharmacy180.com The position and nature of this substitution are critical for the observed biological activity.

In the context of salicylates, substitution at the 4-position (as in this compound) has been shown in some studies to reduce or eliminate certain biological activities, such as the induction of pathogenesis-related proteins in plants. researchgate.netnih.gov However, for antimicrobial activity, the presence of iodine appears to be beneficial. The potent antibacterial and antifungal effects of the hydrazide-hydrazone derivatives of 4-iodosalicylic acid highlight the importance of the iodine substituent in these specific molecular scaffolds. researchgate.netmdpi.com The electron-withdrawing nature and the size of the iodine atom at the C-4 position of the salicylic acid ring, combined with the hydrazone moiety, likely play a crucial role in the interaction with microbial targets. While the precise mechanisms are still under investigation, these findings underscore that the influence of a substituent is highly dependent on the specific biological endpoint being measured.

Antitumor and Cytotoxicity Research on Derivatives

Derivatives of 5-iodosalicylic acid, for which this compound can be a precursor, have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. In one study, a series of new 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivatives were created. nih.govresearchgate.net Several of these compounds demonstrated significant inhibitory activity against KB (a human oral cancer cell line) and Hep-G2 (a human liver cancer cell line) cells. nih.govresearchgate.netresearchgate.net

Specifically, compounds designated as 6d, 6e, 6f, and 6h exhibited potent cytotoxicity with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.9 to 4.5 µM. nih.govresearchgate.netgrafiati.com These findings indicate that the 1,3,4-oxadiazoline scaffold incorporating a 5-iodosalicyl moiety is a promising area for the development of new anticancer agents. nih.govresearchgate.net The specific substitutions on the oxadiazoline ring play a crucial role in the observed cytotoxic activity. nih.gov

Table 1: In Vitro Cytotoxicity of 5-Iodosalicylic Acid-Based 1,3,4-Oxadiazoline Derivatives

Compound Target Cell Line IC₅₀ (µM)
6d KB, Hep-G2 0.9 - 4.5
6e KB, Hep-G2 0.9 - 4.5
6f KB, Hep-G2 0.9 - 4.5
6h KB, Hep-G2 0.9 - 4.5

Data sourced from multiple studies. nih.govresearchgate.netgrafiati.com

Antimalarial Research Utilizing this compound Precursors

This compound has been identified as a precursor in the synthesis of novel compounds with potential antimalarial activity. mdpi.communi.cz Research in this area has focused on developing agents that are effective against both the blood and liver stages of the malaria parasite's life cycle.

While direct studies on this compound itself are limited, its use as a starting material for more complex molecules is noted in the literature. For instance, research into novel piperazine-linked 7-chloroquinoline-triazole conjugates has shown efficacy against the blood stages of Plasmodium falciparum. nih.gov One such compound, QP11 , which features a m-NO₂ substitution, demonstrated effectiveness against both chloroquine-sensitive and resistant strains of the parasite. nih.gov This compound was found to inhibit a key parasite enzyme, falcipain-2, and disrupt hemoglobin degradation. nih.gov These findings highlight the potential of using precursors like this compound to build molecules with potent blood-stage antimalarial activity.

The development of drugs targeting the liver stage of malaria is a critical goal for prophylaxis and eradication efforts. nih.gov Acridone (B373769) derivatives have emerged as a promising chemotype with dual-stage activity against both liver and blood stage malaria. nih.gov While not directly synthesized from this compound in the cited study, the chemical space of halogenated aromatic compounds is relevant. A high-throughput screen of known bioactive compounds identified 37 inhibitors of liver-stage Plasmodium berghei in human liver cells, demonstrating the potential for discovering novel antimalarial scaffolds. nih.gov This research underscores the importance of exploring diverse chemical structures, for which iodosalicylates could serve as building blocks, to identify new liver-stage active compounds. nih.govnih.gov

Pharmacological Investigations of Iodosalicylic Acid Analogues

The pharmacological effects of iodosalicylic acid analogues have been investigated, particularly their impact on mitochondrial function. A study on 4-iodosalicylic acid revealed its influence on oxidative phosphorylation in isolated rat liver mitochondria. researchgate.net

The research demonstrated that 4-iodosalicylic acid could reverse the inhibition of respiration caused by oligomycin (B223565) in state 3 mitochondria. researchgate.net However, in a system uncoupled by 2,4-dinitrophenol, 4-iodosalicylic acid led to a decrease in the rate of oxygen consumption. researchgate.net Further analysis using a Lineweaver-Burk plot indicated that the inhibition of oxygen consumption by 4-iodosalicylic acid in the presence of succinate (B1194679) and ADP was noncompetitive. researchgate.net These findings suggest that iodosalicylic acid analogues can directly interact with and modulate the components of the mitochondrial respiratory chain. researchgate.net

Uncoupling Agent Properties

Research into the biological activities of compounds structurally related to this compound has revealed notable effects on mitochondrial function. Specifically, the parent compound, 4-iodosalicylic acid, has been identified as an uncoupling agent of oxidative phosphorylation in isolated rat liver mitochondria. uvm.eduresearchgate.net Uncoupling agents are substances that dissociate the process of ATP synthesis from the electron transport chain, leading to increased oxygen consumption without the production of ATP. researchgate.netnih.gov

Studies have demonstrated that 4-iodosalicylic acid exhibits effects on mitochondrial respiration that are in some ways similar to those of the classic uncoupling agent, 2,4-dinitrophenol. uvm.edu The mechanism of action of 4-iodosalicylic acid involves the reversal of oligomycin-induced inhibition of respiration in state 3 mitochondria. uvm.eduresearchgate.net State 3 is characterized by the presence of substrate and ADP, leading to active respiration. nih.gov

However, in a mitochondrial state already uncoupled by 2,4-dinitrophenol, 4-iodosalicylic acid was found to lower the rate of oxygen consumption. uvm.eduresearchgate.net This suggests that 4-iodosalicylic acid may have at least two distinct sites of action. One site is likely within the respiratory chain itself, while the other, more significant site, is related to the coupling of high-energy intermediates in the oxidative phosphorylation process. uvm.edu

The following table summarizes the observed effects of 4-iodosalicylic acid on isolated rat liver mitochondria as described in the research literature.

ConditionObserved Effect of 4-Iodosalicylic AcidReference
State 3 Mitochondria (Oligomycin-inhibited)Reversal of oligomycin inhibition of respiration uvm.eduresearchgate.net
State uncoupled by 2,4-dinitrophenolLowered O₂ consumption rate uvm.eduresearchgate.net
State 3 Mitochondria (Succinate as substrate)Noncompetitive inhibition of O₂ consumption uvm.edu
State 3 Mitochondria (Spectrophotometric analysis)Increased oxidation of all electron transport chain components uvm.edu

While this research was conducted on 4-iodosalicylic acid, it provides crucial insights into the potential biological activity of this compound. As the methyl ester of 4-iodosalicylic acid, it is plausible that this compound could serve as a prodrug, being hydrolyzed in vivo to the active acidic form.

Applications of Methyl 4 Iodosalicylate in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The utility of Methyl 4-iodosalicylate in organic synthesis stems from the reactivity of its aryl iodide group. The carbon-iodine bond is relatively weak, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Heck couplings, are powerful tools for the formation of new carbon-carbon bonds, enabling chemists to piece together complex molecular skeletons with high precision.

The presence of the hydroxyl and methyl ester groups on the aromatic ring further enhances the compound's versatility. These functional groups can be chemically modified in subsequent synthetic steps, allowing for the introduction of additional complexity and functionality into the target molecule. This trifunctional nature—an aryl iodide for coupling and two modifiable groups—positions this compound as a strategic starting material for the synthesis of a wide array of intricate organic compounds.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Iodides

Reaction NameCoupling PartnersBond FormedCatalyst System
Suzuki Coupling Aryl iodide + Organoboron reagentC(sp²)–C(sp²)Palladium catalyst, Base
Sonogashira Coupling Aryl iodide + Terminal alkyneC(sp²)–C(sp)Palladium catalyst, Copper(I) cocatalyst, Base
Heck Coupling Aryl iodide + AlkeneC(sp²)–C(sp²)Palladium catalyst, Base

A Precursor in the Synthesis of Natural Products and Related Structures

The strategic importance of this compound is particularly evident in its application as a precursor for the synthesis of various natural products and their structural analogs. These complex molecules often possess significant biological activity, making their efficient synthesis a critical endeavor in medicinal chemistry and drug discovery.

Decalin Structures with Quaternary Stereocenters

While direct application of this compound in the synthesis of decalin structures is not extensively documented, the use of iodinated carbohydrate-derived precursors in the synthesis of polyhydroxylated decalins provides a strong parallel. In one such approach, an iodinated derivative was subjected to a zinc-mediated fragmentation followed by a series of reactions including a 1,4-addition and an aldol (B89426) reaction to construct the bicyclic decalin core. beilstein-journals.org This highlights the potential of using iodo-functionalized building blocks to initiate complex reaction cascades for the assembly of intricate polycyclic systems. The synthesis of decalins, which are core structures in many natural products, often involves stereochemically complex transformations, and the strategic placement of an iodo group can facilitate key bond-forming events.

Indoloquinolines

Currently, there is a lack of specific literature detailing the use of this compound in the synthesis of indoloquinolines. However, the general reactivity of aryl iodides in cross-coupling reactions suggests its potential as a building block in the assembly of this heterocyclic scaffold. The synthesis of indoloquinolines often involves the formation of a key biaryl bond, which could be achieved through a Suzuki or similar coupling reaction with a suitable indole-containing boronic acid or ester. Further research in this area could unveil novel synthetic routes to this important class of compounds.

Acridone (B373769) Derivatives

The synthesis of acridone derivatives, a class of compounds known for their wide range of biological activities, can be effectively achieved using this compound as a key starting material. A pivotal reaction in the construction of the acridone scaffold is the Ullmann condensation, a copper-catalyzed reaction that forms a new carbon-nitrogen bond between an aryl halide and an amine.

In this context, this compound can be coupled with an anthranilic acid derivative. The reaction proceeds through the formation of an N-arylanthranilic acid intermediate, which then undergoes an intramolecular cyclization to form the tricyclic acridone core. The iodine atom on the salicylic (B10762653) acid moiety serves as an excellent leaving group in the Ullmann condensation, facilitating the crucial C-N bond formation. The remaining hydroxyl and methyl ester groups on the newly formed acridone can be further manipulated to generate a diverse library of acridone derivatives for biological screening.

Development of Functionalized Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size, shape, and chemical functionality, can be precisely tuned by modifying the organic linker. This compound serves as a valuable precursor for the synthesis of functionalized linkers for a specific type of MOF.

Synthesis of UiO-67 Type MOFs

UiO-67 is a well-known MOF built from zirconium clusters and 4,4'-biphenyldicarboxylic acid (BPDC) as the organic linker. kaust.edu.sa To introduce specific functionalities into the UiO-67 framework, the BPDC linker can be modified. This compound can be envisioned as a starting point for the synthesis of a functionalized BPDC linker.

A potential synthetic route would involve a palladium-catalyzed homocoupling of this compound to form a biphenyl (B1667301) derivative. This would be followed by chemical modification of the hydroxyl and methyl ester groups into carboxylic acid functionalities. This multi-step process would yield a dihydroxy-biphenyldicarboxylic acid linker. The incorporation of such a functionalized linker into the UiO-67 structure would introduce hydroxyl groups into the pores of the MOF, which could enhance its properties for applications such as catalysis, gas separation, or sensing. The synthesis of mixed-linker UiO-67 MOFs, where a portion of the standard BPDC linker is replaced by a functionalized one, is a common strategy to fine-tune the material's properties. nih.gov

Strategies for Enhancing Electrical Conductivity in MOFs via Iodine Doping

Metal-Organic Frameworks (MOFs) are a class of porous materials with high surface areas, but they typically exhibit poor electrical conductivity, which limits their use in electronic applications. iiserpune.ac.in A primary strategy to overcome this limitation is the incorporation of guest molecules that can enhance charge transport. nih.govsemanticscholar.org Iodine has emerged as a particularly effective doping agent for this purpose. iiserpune.ac.inbohrium.com

The process of iodine doping involves introducing molecular iodine (I₂) into the pores of the MOF. nih.gov This can be achieved by soaking the MOF material in an iodine solution or exposing it to iodine vapor. nih.govbohrium.com The guest iodine molecules interact with the MOF's framework, leading to a significant increase in electrical conductivity. iiserpune.ac.in This enhancement is primarily attributed to the formation of polyiodide species, such as the triiodide ion (I₃⁻), through a partial oxidation of the framework. iiserpune.ac.innih.gov This process injects charge carriers (holes) into the material, creating a pathway for electrical conduction. researchgate.net

The effectiveness of this strategy has been demonstrated across various MOF systems. For instance, doping a copper-carboxylate MOF thin film with iodine resulted in an increase in electrical conductance of nearly two orders of magnitude. iiserpune.ac.in In another case, the integration of a Cadmium-based MOF into a mixed matrix membrane and subsequent iodine doping led to a remarkable ten-million-fold increase in conductivity. bohrium.comresearchgate.net These findings underscore the potential of iodine doping as a robust method for transforming insulating MOFs into semiconducting materials suitable for electronic devices. semanticscholar.org

Table 1: Effect of Iodine Doping on MOF Electrical Conductivity

MOF System Pristine Conductivity (S cm⁻¹) Doped Conductivity (S cm⁻¹) Fold Increase
Co₁.₅(bdc)₁.₅(H₂bpz))·DMF·4H₂O nih.gov 2.59 x 10⁻⁹ 1.56 x 10⁻⁶ ~600,000

Synthesis of Dyes and Pigments

The structure of this compound makes it a useful building block for the synthesis of larger, more complex organic molecules, such as those used for dyes and pigments. The key feature is the iodine atom attached to the aromatic ring. nih.gov This halogen serves as a reactive handle for forming new carbon-carbon bonds through various cross-coupling reactions, which are fundamental in dye chemistry. nih.gov

Methodologies such as the Suzuki-Miyaura and Stille reactions take advantage of the carbon-iodine bond to couple the salicylate (B1505791) scaffold with other aromatic or unsaturated systems. nih.gov These reactions allow for the construction of extended π-conjugated systems, which are characteristic of organic chromophores (the parts of a molecule responsible for its color). By carefully selecting the coupling partners, chemists can tune the electronic properties of the final molecule to absorb and reflect specific wavelengths of light, thereby controlling its color. The salicylate portion of the molecule can also influence the final properties of the pigment, such as its solubility, lightfastness, and ability to chelate metals.

Potential in Plant Immunization Strategies

Plants possess a sophisticated immune system that includes a defense mechanism known as Systemic Acquired Resistance (SAR). nih.gov SAR provides long-lasting, broad-spectrum protection against a variety of pathogens following an initial localized infection. duke.edu This pathway is critically dependent on the signaling molecule salicylic acid (SA). nih.govduke.edu

Research has identified methyl salicylate (MeSA), the methylated form of salicylic acid, as a crucial mobile signal in the activation of SAR. nih.govnih.govscinito.ai Following a pathogen attack, SA levels rise in the infected tissue, and some of it is converted to MeSA. nih.gov This volatile compound then travels through the plant's vascular system to distal, uninfected tissues. nih.govnih.gov In these systemic tissues, MeSA is converted back into the active SA, which triggers the expression of defense-related genes, including pathogenesis-related (PR) proteins, effectively immunizing the rest of the plant. duke.edunih.gov

This compound is a structural analogue of the natural SAR signal, MeSA. Due to this similarity, it holds potential as a research tool or a modified signaling molecule to probe or modulate the SAR pathway. The introduction of an iodine atom at the 4-position of the aromatic ring alters the molecule's electronic properties, size, and lipophilicity compared to MeSA. These changes could influence its transport through the plant, its interaction with binding proteins, and its conversion back to an active salicylic acid derivative. Studying how these modifications affect the induction of SAR can provide valuable insights into the specific structural requirements for signal recognition and transduction in the plant immune system.

Table 2: Key Molecules in the SAR Signaling Pathway

Compound Role in SAR Potential Role of this compound
Salicylic Acid (SA) Primary signaling molecule; activates defense gene expression in target tissues. duke.edu The potential bioactive form after demethylation in plant tissues.

Analytical and Spectroscopic Characterization in Research of Methyl 4 Iodosalicylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of methyl 4-iodosalicylate, the aromatic protons and the methyl ester protons show characteristic chemical shifts. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl ester protons typically appear as a singlet. cdnsciencepub.com The aromatic protons exhibit a more complex splitting pattern due to their coupling with each other. cdnsciencepub.com

A study involving the synthesis of a derivative, methyl 2-(benzyloxy)-4-iodobenzoate, reported the following ¹H NMR data in CDCl₃: a singlet for the methyl protons at 3.92 ppm and a singlet for the benzylic protons at 5.22 ppm. The aromatic protons appeared as a singlet at 7.07 ppm, a doublet at 7.15 ppm (J = 8.5 Hz), a doublet at 7.33 ppm (J = 7.3 Hz), a triplet at 7.40 ppm (J = 7.3 Hz), a doublet at 7.52 ppm (J = 7.3 Hz), and a doublet at 7.95 ppm (J = 7.9 Hz). amazonaws.com Another study on methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)salicylate in CDCl₃ showed a singlet for the hydroxyl proton at 10.61 ppm, a doublet for an aromatic proton at 7.81 ppm (J = 7.9 Hz), a singlet for another aromatic proton at 7.41 ppm, a doublet for a third aromatic proton at 7.27 ppm (J = 7.9 Hz), a doublet for the methyl ester protons at 3.96 ppm (J = 12.0 Hz), and a doublet for the pinacol (B44631) protons at 1.35 ppm (J = 10.1 Hz). chula.ac.th

Table 1: ¹H NMR Spectroscopic Data for this compound and its Derivatives
CompoundSolventChemical Shift (δ) in ppm and MultiplicityReference
This compoundCDCl₃3.90 (s, methyl ester), 7.27-7.52 (m, aromatic) cdnsciencepub.com
Methyl 2-(benzyloxy)-4-iodobenzoateCDCl₃3.92 (s, 3H), 5.22 (s, 2H), 7.07 (s, 1H), 7.15 (d, J = 8.5 Hz, 1H), 7.33 (d, J = 7.3 Hz, 1H), 7.40 (t, J = 7.3 Hz, 2H), 7.52 (d, J = 7.3 Hz, 2H), 7.95 (d, J = 7.9 Hz, 1H) amazonaws.com
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)salicylateCDCl₃10.61 (s, 1H), 7.81 (d, J = 7.9 Hz, 1H), 7.41 (s, 1H), 7.27 (d, J = 7.9 Hz, 1H), 3.96 (d, J = 12.0 Hz, 3H), 1.35 (d, J = 10.1 Hz, 12H) chula.ac.th

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift influenced by its electronic environment. libretexts.org Generally, sp³-hybridized carbons appear in the range of 0-90 ppm, while sp²-hybridized carbons are found between 110-220 ppm. libretexts.org Carbonyl carbons are characteristically observed at the lower field end of the spectrum, typically from 160 to 220 ppm. libretexts.org

For methyl 2-(benzyloxy)-4-iodobenzoate, the ¹³C NMR spectrum in CDCl₃ showed signals at 52.21, 70.91, 113.09, 119.55, 120.27, 126.99, 128.00, 128.88, 132.54, 135.70, 145.37, 158.56, and 166.49 ppm. amazonaws.com Another derivative, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)salicylate, exhibited ¹³C NMR signals in DMSO-d₆ at 171.2, 160.8, 151.0, 140.78, 131.0, 130.7, 129.1, 126.1, 122.1, 120.8, 120.7, 119.3, 113.3, 93.0, 88.9, 55.1, 39.5, 31.1, 29.0, 28.41, 28.39, 23.2, 22.0, and 13.8 ppm. chula.ac.th

Table 2: ¹³C NMR Spectroscopic Data for Derivatives of this compound
CompoundSolventChemical Shift (δ) in ppmReference
Methyl 2-(benzyloxy)-4-iodobenzoateCDCl₃52.21, 70.91, 113.09, 119.55, 120.27, 126.99, 128.00, 128.88, 132.54, 135.70, 145.37, 158.56, 166.49 amazonaws.com
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)salicylateDMSO-d₆171.2, 160.8, 151.0, 140.78, 131.0, 130.7, 129.1, 126.1, 122.1, 120.8, 120.7, 119.3, 113.3, 93.0, 88.9, 55.1, 39.5, 31.1, 29.0, 28.41, 28.39, 23.2, 22.0, 13.8 chula.ac.th

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. The exact mass of this compound has been computed to be 277.94399 Da. nih.gov In a study on a derivative of balsalazide (B1667723), which shares a similar structural motif, HRMS (ESI) was used to confirm the molecular formula of the synthesized compound. The calculated mass for [M-H]⁻ was 357.1092, and the found mass was 357.1096, confirming the identity of the product. uni-muenchen.de

Table 3: High-Resolution Mass Spectrometry Data
CompoundIonization MethodCalculated m/zFound m/zReference
This compoundComputed277.94399- nih.gov
Balsalazide DerivativeESI357.1092 ([M-H]⁻)357.1096 ([M-H]⁻) uni-muenchen.de

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance Infrared (ATR-IR) Spectral Analysis

ATR-IR is a specific sampling technique for IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. researchgate.net In the context of this compound and its derivatives, ATR-IR can be used to identify key functional groups such as the hydroxyl (-OH), carbonyl (C=O) of the ester, and carbon-oxygen (C-O) bonds. For example, in a study of a balsalazide derivative, the IR spectrum showed characteristic peaks at 3065, 2873, 1727 (C=O), 1655, 1454, 1198 (C-O), 1086, 844, 713, and 570 cm⁻¹. uni-muenchen.de The presence of a strong band around 1730 cm⁻¹ is indicative of the ester group. researchgate.net

Table 4: ATR-IR Spectral Data for a Balsalazide Derivative
Functional GroupVibrational Frequency (ν) in cm⁻¹Reference
C-H stretch (aromatic)3065 uni-muenchen.de
C-H stretch (aliphatic)2873 uni-muenchen.de
C=O stretch (ester)1727 uni-muenchen.de
C=C stretch (aromatic)1655, 1454 uni-muenchen.de
C-O stretch1198 uni-muenchen.de

Elemental Analysis

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound, providing a macroscopic validation of its molecular formula. This is achieved by determining the mass percentages of the constituent elements.

For This compound , the theoretical elemental composition can be calculated from its molecular formula, C₈H₇IO₃. nih.govscbt.com

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01896.0834.57
HydrogenH1.0177.072.54
IodineI126.901126.9045.64
OxygenO16.00348.0017.25
Total 278.05 100.00

In the synthesis of derivatives of this compound, such as in the formation of metal-organic frameworks (MOFs), elemental analysis is used to confirm the successful incorporation of the organic linker, which originates from the initial compound. For instance, in the synthesis of a Manganese-based MOF (ANMOF-74(Mn)), where a derivative of this compound is used as a precursor to the organic linker, elemental analysis provides a comparison between the calculated and experimentally found elemental percentages. rsc.org

Table 2: Elemental Analysis Data for a Mn-based MOF Derivative (ANMOF-74(Mn)) rsc.org

ElementCalculated (%)Found (%)
Mn19.2018.07
C58.7758.94
H2.472.67
N-0.56

The slight discrepancy between the calculated and found values can be attributed to factors such as residual solvents or impurities within the synthesized material. The detection of Nitrogen (N), which was not in the calculated formula, likely indicates the presence of a nitrogen-containing solvent like dimethylformamide (DMF) used during the synthesis. rsc.org

Advanced Microscopy Techniques for Materials Characterization

Advanced microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro and nanoscale. For derivatives of this compound, particularly in the context of MOFs, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for characterizing the resulting crystalline structures.

SEM is widely used to examine the surface topography and morphology of materials. In the study of MOFs synthesized from linkers derived from this compound, SEM images are crucial for confirming the crystal morphology.

Research on a series of isoreticular metal-organic frameworks (IRMOF-74) utilized SEM to confirm the phase purity of the materials by observing their singular crystal morphology. google.com The general procedure for sample preparation involves dispersing the material on a conductive surface, followed by a thin coating of gold to prevent charging under the electron beam. google.com

In the characterization of an anthracene-based MOF-74 series, SEM images revealed that the powders consist of needle-shaped crystallites that form spherical agglomerates. chemrxiv.org High-magnification SEM analysis further showed that these crystallites possess a well-faceted hexagonal cross-section, which supports the proposed trigonal crystal structures. chemrxiv.org Similarly, another study on a perylene (B46583) diimide-based MOF-74 (PDI-MOF-74) also reported needle-shaped crystallites with lengths of 1–3 µm and widths of 100–300 nm. uni-muenchen.de The synthesis of UiO-67 type MOFs, using linkers derived from this compound, resulted in octahedral crystallites, although with some irregularity in size and shape as observed by SEM. uio.no

Table 3: Summary of SEM Findings for this compound Derivatives

Derivative SystemObserved MorphologyReference
IRMOF-74 SeriesSingular crystal morphology google.com
ANMOF-74 SeriesNeedle-shaped crystallites in spherical agglomerates, hexagonal cross-section chemrxiv.org
PDI-MOF-74(Zn)Bunches of needle-shaped crystallites (1-3 µm length, 100-300 nm width) uni-muenchen.de
UiO-67 Type MOFsIrregular octahedral crystallites uio.no

TEM provides higher resolution images than SEM, allowing for the visualization of the internal structure and crystallinity of materials. For complex structures like MOFs, TEM can confirm the crystalline nature of the synthesized particles.

In the development of covalent organic frameworks (COFs) where a derivative of this compound is a building block, low-dose cryogenic TEM (cryo-TEM) has been used to confirm the good crystallinity of the frameworks. google.com The use of cryogenic temperatures helps to minimize damage to the beam-sensitive organic structures. The resulting TEM images can be subjected to Fast Fourier Transform (FFT) analysis, which provides information about the lattice spacings, further confirming the ordered crystalline structure. google.com The availability of TEM analysis is often a crucial capability within research departments studying such advanced materials. uni-muenchen.de

Computational Chemistry and Theoretical Studies on Methyl 4 Iodosalicylate

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. As of now, specific molecular docking studies focusing exclusively on methyl 4-iodosalicylate against particular protein targets are not extensively available in peer-reviewed literature.

However, the broader class of iodosalicylate derivatives has been investigated. For instance, studies on hydrazide-hydrazones derived from 4-iodosalicylic acid have employed molecular docking to explore their binding affinity with targets like DNA gyrase B. muni.cz Similarly, derivatives of 5-iodosalicylic acid have been docked against various receptors to predict their binding modes. researchgate.net These studies on related compounds suggest that the computational methodology is well-suited for exploring the potential biological interactions of iodosalicylates, yet a dedicated analysis of this compound itself is a research gap.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. There are currently no specific molecular dynamics simulation studies published that focus solely on this compound.

Research on derivatives, however, demonstrates the utility of this method. For example, MD simulations have been used to calculate the binding free energies of hydrazone derivatives of 4-iodosalicylic acid with their targets and to confirm the stability of ligand-receptor complexes for derivatives of 5-iodosalicylic acid. muni.czresearchgate.net A study on the parent compound, methyl salicylate (B1505791), utilized molecular dynamics to understand its liquid structure and intramolecular hydrogen bonding. sigmaaldrich.com These examples highlight that MD simulations could be a powerful tool to investigate the conformational dynamics and interaction stability of this compound in various environments, should such studies be undertaken.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a method to understand how the chemical structure of a compound influences its biological activity. Currently, there is a lack of specific SAR models developed for this compound in the scientific literature. The development of such models would require a dataset of structurally related compounds with measured biological activities, which is not available for this specific molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. For this compound, computational data on its properties are available through databases like PubChem. nih.gov Furthermore, a detailed experimental determination of its crystal structure provides a solid foundation for theoretical modeling. researchgate.netiucr.org

The crystal structure of this compound (also known as methyl 2-hydroxy-4-iodobenzoate) was determined at 90 K to have a monoclinic (P21/c) symmetry. researchgate.netiucr.org The structure reveals the presence of both intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen of the methyl ester. researchgate.net Intermolecular hydrogen bonds are also observed, forming centrosymmetric dimeric pairs. researchgate.net

Below is a table of computed properties for this compound. nih.gov

PropertyValue
Molecular FormulaC₈H₇IO₃
Molecular Weight278.04 g/mol
XLogP33
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area46.5 Ų
Heavy Atom Count12

These computed values, alongside experimental crystallographic data, can be used as a basis for more advanced quantum chemical calculations. For instance, Density Functional Theory (DFT) calculations, which have been applied to the related 5-iodosalicylic acid, could elucidate the electronic properties of this compound in greater detail. Such calculations could provide insights into its reactivity, spectral properties, and the nature of its non-covalent interactions. uj.edu.pl

Broader Research Context and Future Directions for Methyl 4 Iodosalicylate Studies

Emerging Applications in Drug Discovery and Development

Methyl 4-iodosalicylate is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of more complex molecules with therapeutic potential. The presence of the iodine atom at the 4-position of the aromatic ring facilitates carbon-carbon bond formation through methods like the McClure protocols, enabling its incorporation into larger organic structures. chemicalbook.com Its utility has been demonstrated in the development of agents targeting a range of diseases.

Research has explored its potential as a therapeutic agent for conditions such as cancer, arthritis, and heart disease. biosynth.com It has also been investigated for use as a topical antimicrobial agent. biosynth.com In the field of antiviral research, this compound serves as a key precursor. For instance, it is used in Suzuki reactions with 5-formyl-2-furanylboronic acid to create intermediates for novel HIV-1 inhibitors. tandfonline.com Furthermore, it has been employed as a starting material in the synthesis of acridone-based compounds, which have shown promise as broad-spectrum antimalarials with activity against both liver and blood stages of the Plasmodium parasite. nih.gov Studies have also indicated that this compound may enhance the effectiveness of antiretroviral therapies in the treatment of HIV infections. biosynth.com

Contributions to Sustainable Chemistry and Green Synthesis Methodologies

The role of this compound in sustainable and green chemistry is primarily linked to its function as a strategic intermediate that allows for efficient and atom-economical synthetic routes. The iodine atom provides a reactive site for cross-coupling reactions, a class of reactions celebrated for their efficiency in constructing complex molecules, which is a core principle of green chemistry. chemicalbook.comtandfonline.com

Beyond its role in synthesis, the iodine atom in this compound can form supramolecular synthons. This property is valuable in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with specific desired properties. chemicalbook.com By controlling the assembly of molecules in the solid state, crystal engineering can lead to the development of novel materials with improved stability, solubility, or other characteristics, potentially reducing the environmental footprint associated with material processing.

Metabolism and Environmental Fate of Iodosalicylates in Biological Systems

The environmental fate and metabolism of iodosalicylates, the class of compounds to which this compound belongs, have been a subject of study, particularly within plant systems. These studies provide insight into how these compounds are taken up, transported, and transformed in biological environments.

Research using lettuce (Lactuca sativa) as a model organism has shown that plants can absorb and metabolize iodosalicylates such as 5-iodosalicylic acid (5-ISA) and 3,5-diiodosalicylic acid (3,5-diISA). mdpi.comnih.gov These studies indicate that iodosalicylates are taken up by the roots and translocated to the leaves. nih.govfrontiersin.org The uptake efficiency for 5-ISA was found to be greater than that for inorganic iodine (as KIO3). nih.govnih.gov

Once inside the plant, iodosalicylates are involved in various metabolic processes. mdpi.comresearchgate.net Evidence suggests that 5-ISA can be converted to 3,5-diISA. mdpi.com A significant finding is that these exogenous iodosalicylates can participate in the biosynthesis of plant-derived thyroid hormone analogs (PDTHAs), such as triiodothyronine (T3). mdpi.comresearchgate.netmdpi.com The application of 5-ISA and 3,5-diISA to lettuce resulted in increased levels of T3 within the plant tissues, suggesting these compounds serve as precursors in a plant-based metabolic pathway. mdpi.comresearchgate.netmdpi.com

Table 1: Iodine Uptake and Translocation Efficiency in Lettuce This table summarizes the relative effectiveness of different iodine compounds on uptake and transport in lettuce as observed in hydroponic experiments.

Iodine CompoundUptake & Translocation EfficiencyReference(s)
5-Iodosalicylic Acid (5-ISA)> 3,5-diiodosalicylic acid > KIO₃ nih.gov
3,5-diiodosalicylic acid (3,5-diISA)< 5-iodosalicylic acid; > KIO₃ nih.gov
Potassium Iodate (KIO₃)< 5-iodosalicylic acid & 3,5-diiodosalicylic acid nih.gov

A key aspect of the environmental fate of iodine in biological systems is its potential to be converted into volatile forms. Plants, including lettuce and rice, are known to volatilize iodine, primarily in the form of methyl iodide (CH₃I). researchgate.netfrontiersin.orgnih.gov This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent halide methyltransferase (HMT) or halide/thiol methyltransferase (HTMT) enzymes. frontiersin.orgfrontiersin.org The volatilization of iodine from plants is a natural part of the global iodine cycle. nih.gov While specific studies on the volatilization of this compound itself are limited, the metabolism of related iodosalicylates in plants suggests that the iodine atom, once cleaved or transformed, could enter this volatilization pathway. mdpi.comresearchgate.net The formation of volatile organic iodides is also a known phenomenon in other contexts, such as under irradiation in aqueous solutions. iaea.orgiaea.org

Integration into Multi-Targeted Therapeutic Agents

The chemical scaffold of this compound is being explored for its potential in creating multi-targeted therapeutic agents. The design of single molecules that can interact with multiple biological targets is a growing strategy in drug discovery, particularly for complex diseases like cancer and infectious diseases.

This compound has been used as a precursor in synthetic pathways aiming at the design of dual inhibitors. muni.cz Furthermore, derivatives of the closely related 4-iodosalicylic acid, such as its hydrazide-hydrazones, have been synthesized and investigated as multi-targeted agents. researchgate.net These derivatives have shown a range of biological activities, including antibacterial, antifungal, and antioxidant effects, highlighting the versatility of the 4-iodosalicylate structure in developing therapeutics that can address multiple pathological factors simultaneously. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-iodosalicylate, and how can reaction purity be optimized?

this compound is typically synthesized via esterification of 4-iodosalicylic acid using methanol under acid catalysis. To optimize purity:

  • Control reaction temperature between 60–70°C to minimize side reactions (e.g., demethylation or iodine displacement) .
  • Use anhydrous conditions and light-sensitive storage to prevent decomposition .
  • Purify via recrystallization from ethanol/water mixtures, leveraging its solubility profile (melting point: 69–73°C) .
  • Validate purity using HPLC or NMR to detect residual starting materials or byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl (δ ~165 ppm). Discrepancies in peak splitting may arise from rotational isomerism; use variable-temperature NMR to resolve .
  • FTIR : Confirm ester carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3200 cm⁻¹) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns) by analyzing single crystals grown via slow evaporation in dichloromethane .

Q. How should researchers handle safety concerns when working with this compound?

  • Acute toxicity : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) and work in a fume hood to prevent inhalation (H335) .
  • Storage : Keep in airtight, light-resistant containers at room temperature to avoid degradation .
  • Waste disposal : Treat halogenated waste separately using approved protocols for iodinated compounds .

Advanced Research Questions

Q. How can competing reaction pathways during alkylation of this compound be controlled to improve yields?

Alkylation (e.g., Williamson ether synthesis) often competes with ester hydrolysis or iodine displacement:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and minimize nucleophilic attack on the ester group .
  • Base choice : Employ mild bases (K₂CO₃) instead of strong bases (NaOH) to avoid saponification .
  • Substrate limitations : Avoid tertiary alkyl halides (e.g., t-butyl bromide), which show <10% yield due to steric hindrance in SN2 mechanisms .
  • Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental observations in the crystal packing of this compound?

Discrepancies may arise in hydrogen bonding or lattice energy calculations:

  • Experimental validation : Perform single-crystal X-ray diffraction to confirm intermolecular interactions (e.g., O-H⋯O=C hydrogen bonds with H⋯O = 2.05–2.53 Å) .
  • Computational refinement : Adjust force fields in molecular dynamics simulations to account for iodine’s polarizability and van der Waals radii .
  • Thermal analysis : Compare DSC data (melting behavior) with simulated lattice stability profiles .

Q. How can this compound be integrated into multi-step syntheses for metal-organic frameworks (MOFs) while maintaining functional group compatibility?

Its iodine and ester groups enable versatile functionalization:

  • Stepwise synthesis : Use Suzuki-Miyaura cross-coupling to retain the ester group during C-C bond formation (e.g., linking to biphenyl derivatives) .
  • One-pot reactions : Combine alkylation and hydrolysis steps under controlled acidic conditions (e.g., H₂SO₄/EtOH) to streamline linker synthesis for Zr-based MOFs .
  • Post-synthetic modification : Hydrolyze the methyl ester in situ to generate carboxylate ligands for metal coordination .

Q. What methodological considerations are critical when designing experiments to study this compound’s role in supramolecular chemistry?

Focus on non-covalent interactions and reproducibility:

  • Crystallization screening : Test solvents with varying polarity (e.g., DCM, hexane) to isolate polymorphs with distinct packing motifs .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., I⋯π interactions) to rationalize crystal engineering outcomes .
  • Replication : Document reaction conditions meticulously (e.g., stoichiometry, stirring rates) to ensure reproducibility across labs .

Methodological Guidelines

  • Data analysis : Use statistical tools (e.g., R or Python) to compare experimental yields or spectroscopic data against theoretical models .
  • Literature review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor datasheets to avoid biased interpretations .
  • Ethical reporting : Disclose failed alkylation attempts (e.g., low-yield tertiary substitutions) to aid community troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.